Nickel dibenzoate
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Overview
Description
Nickel dibenzoate is a compound that consists of a nickel (II) ion coordinated by two benzoate anions . It is a type of nickel organic acid salt, where the ionized organic acid acts as a ligand . There is currently no information about the biological and pharmacological application of nickel benzoate .
Molecular Structure Analysis
This compound is composed of a nickel (II) ion coordinated by two benzoate anions . Nickel organic acid salts, including this compound, often have the ionized organic acid acting as a ligand .
Chemical Reactions Analysis
Nickel is known to catalyze a host of chemical reactions. A general method has been developed for catalyzing many different cross-coupling reactions, which require only the two substrate substances, a nickel salt as a catalyst precursor, a catalyst for light-driven redox reactions, and in some cases, a nitrogen-containing base .
Scientific Research Applications
Corrosion Inhibition
Nickel dibenzoate derivatives, such as dibenzo [1,4,8,11] tetraaza [14] annulene nickel (TAA-Ni), have been studied for their corrosion inhibitive properties. Research demonstrates that TAA-Ni exhibits significant inhibitory behavior on mild steel in acidic environments, such as 1 M HCl. The study reveals that TAA-Ni acts as a mixed-type inhibitor and chemically adsorbs on the steel surface, providing effective corrosion protection (Zhao et al., 2008).
Electrochemical Applications
This compound complexes have been utilized in electrochemical applications. For instance, a nickel-based chemically modified electrode obtained by electrochemical deposition of an Ni(II)-tetramethyl-dibenzo-tetraaza [14] annulene complex has shown strong similarities to the nickel hydroxide electrode. This electrode exhibits high electrocatalytic activity towards the oxidation of carbohydrates in alkaline solutions, highlighting its potential in electrochemical sensors and catalysts (Cataldi et al., 1995).
Catalytic Applications
This compound compounds have been investigated for their catalytic activities. One study focused on Nickel(II) heterocyclic carbene complexes, which were tested as catalysts for olefin dimerization. These complexes showed significant catalytic activity in an imidazolium−chloroaluminate ionic liquid, demonstrating their utility in organic synthesis and industrial applications (McGuinness et al., 2002).
Analytical Chemistry
In analytical chemistry, this compound compounds have been used to develop sensors. A notable example is a PVC-based membrane potentiometric sensor for Ni(II) ions, which uses dibenzodiaza-15-crown-4 as a membrane carrier. This sensor exhibits a Nernstian response for Ni2+ ions, demonstrating its potential for accurate and selective nickel ion detection in various samples (Shamsipur & Kazemi, 2000).
Safety and Hazards
Future Directions
The future of nickel, including compounds like nickel dibenzoate, will depend on possible oversupply of nickel, decreasing stainless steel demand, and slowing electric vehicle (EV) demand . The recovery of nickel from waste materials holds paramount importance not only from an economic standpoint but also to mitigate environmental impacts .
Mechanism of Action
Target of Action
Nickel Dibenzoate, also known as Nickel Benzoate, primarily targets enzymes in organisms from all kingdoms of life . Nickel ions are used as enzyme cofactors, catalyzing a variety of remarkable chemical reactions . These enzymes include urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, acetyl-CoA synthase, coenzyme M reduction, nickel superoxide dismutase, nickel utilizing glyoxylase I, and lactate racemase .
Mode of Action
This compound interacts with its targets by acting as a catalyst in the synthesis of benzazoles and purines via acceptorless dehydrogenative coupling and borrowing hydrogen approach . It facilitates the dehydrogenative coupling of alcohols with 1,2-diaminobenzene, 4,5-diaminopyrimidine, 2-aminothiphenol, and 2-aminophenol .
Biochemical Pathways
This compound affects several biochemical pathways. Nickel is an essential cofactor for a variety of enzymes, many of which have been described in earlier reviews . It is striking that many nickel enzymes consume or produce small molecule gasses, they are often required for anaerobic microbial metabolism, and they contribute to the global elemental cycles . Nickel also influences cell signaling pathways, including G protein-coupled receptors and MAP kinase .
Pharmacokinetics
It is known that the pharmacokinetic properties of similar compounds can be understood by their categorization according to the range of elimination half-life and pathway of metabolism (oxidation versus conjugation) .
Result of Action
When this compound is heated in a vacuum, carbon dioxide, carbon monoxide, benzene, benzoic acid, phenol, biphenyl, nickel, nickel oxide, and nickel carbide are formed . This suggests that this compound can undergo significant transformations under certain conditions, leading to a variety of products.
Action Environment
Environmental pollution from nickel may be due to industry, the use of liquid and solid fuels, as well as municipal and industrial waste . Nickel contact can cause a variety of side effects on human health, such as allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer . Certain chemicals like bis-2-ethylhexyl adipate (DEHA), diisobutyl adipate (DIBA), ATBC, DINCH, bis-2-ethylhexyl sebacate (DOS), diethylene glycol dibenzoate (DEGDB), DEHT, and phosphate esters showed the potential to cause toxicity in aquatic species .
Biochemical Analysis
Biochemical Properties
Nickel dibenzoate can play a role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. For instance, nickel is an essential cofactor for certain enzymes, including urease and [NiFe]-hydrogenase, which catalyze central reactions in energy and nitrogen metabolism . Specific interactions of this compound with these or other enzymes have not been extensively studied.
Cellular Effects
Nickel compounds, including this compound, can have various effects on cells. For example, nickel ions can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nickel ions can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
Nickel ions can induce oxidative damage and inflammatory responses in cells
Dosage Effects in Animal Models
Nickel compounds can induce tissue histopathology, oxidative damage, and inflammatory responses in animals
Metabolic Pathways
This compound may be involved in various metabolic pathways. Nickel is known to play a role in the metabolism of certain organisms, influencing the binding, transport, and storage of essential elements
Transport and Distribution
Nickel ions can be transported and distributed within cells and tissues via specific transporters
Subcellular Localization
Nickel ions have been found to be associated with the cell wall, vacuole, and cytoplasm in certain plants
Properties
{ "Design of the Synthesis Pathway": "Nickel dibenzoate can be synthesized by reacting nickel acetate with benzoic acid in the presence of a base.", "Starting Materials": [ "Nickel acetate", "Benzoic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve nickel acetate and benzoic acid in a suitable solvent (e.g. ethanol)", "Add the base to the solution and stir until the mixture is homogeneous", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitated nickel dibenzoate", "Wash the product with a suitable solvent (e.g. ethanol) to remove impurities", "Dry the product under vacuum to obtain pure nickel dibenzoate" ] } | |
CAS No. |
553-71-9 |
Molecular Formula |
C14H12NiO4 |
Molecular Weight |
302.94 g/mol |
IUPAC Name |
benzoic acid;nickel |
InChI |
InChI=1S/2C7H6O2.Ni/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
InChI Key |
ZVKIOODJUKTQHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ni+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Ni] |
553-71-9 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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